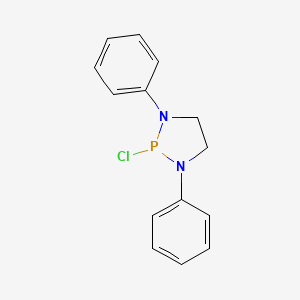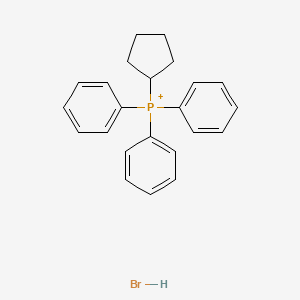
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is a chemical compound with the molecular formula C19H18N2O6 and a molecular weight of 370.36 g/mol . It is often used in organic synthesis and biochemical research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylxoycarbonyl-L-proline 4-nitrophenyl ester typically involves the esterification of Benzylxoycarbonyl-L-proline with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of more efficient mixing and temperature control systems to ensure consistent product quality. The purification process may involve recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Hydrolysis: Benzylxoycarbonyl-L-proline and 4-nitrophenol.
Reduction: Benzylxoycarbonyl-L-proline 4-aminophenyl ester.
Substitution: Benzylxoycarbonyl-L-proline amides.
Applications De Recherche Scientifique
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is widely used in scientific research, including:
Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: In the development of prodrugs and as a model compound for drug delivery systems.
Industry: In the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzylxoycarbonyl-L-proline 4-nitrophenyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can be reduced to an amino group, which can further participate in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the nitrophenyl ester group.
4-Nitrophenyl acetate: Contains a nitrophenyl ester group but lacks the proline moiety.
Uniqueness
Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is unique due to its combination of a protected amino acid (Benzylxoycarbonyl-L-proline) and a reactive ester group (4-nitrophenyl ester). This dual functionality makes it a versatile reagent in organic synthesis and biochemical research .
Propriétés
Formule moléculaire |
C19H18N2O6 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-O-benzyl 2-O-(4-nitrophenyl) (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m1/s1 |
Clé InChI |
GXUFIJVKXYWCAO-QGZVFWFLSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



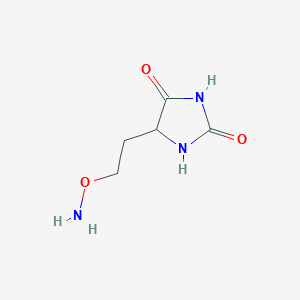
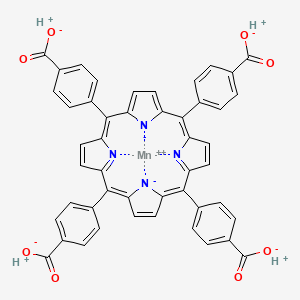


![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)
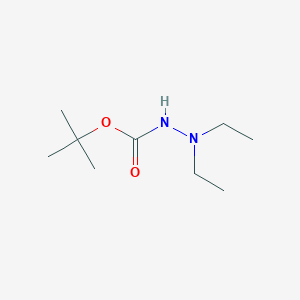
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)

![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)

![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
